

# what is LUF5831 compound

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LUF5831

Cat. No.: B15569573

[Get Quote](#)

An In-depth Technical Guide to **LUF5831**: A Novel Allosteric Agonist of the Adenosine A1 Receptor

## Introduction

**LUF5831** is a novel, non-adenosine-like small molecule that acts as an allosteric agonist at the adenosine A1 receptor.[1] Its unique mechanism of action and pharmacological profile distinguish it from traditional orthosteric agonists, presenting a promising avenue for therapeutic intervention in conditions where modulation of the adenosine system is desired. This document provides a comprehensive overview of the available technical information on **LUF5831**, including its chemical properties, mechanism of action, and the experimental findings that underpin our current understanding of this compound.

## Chemical Properties

**LUF5831** is identified by the InChIKey GYIHPWFWFRELQC-UHFFFAOYSA-N.[1] It is registered in several chemical and pharmacological databases, including ChEMBL (ChEMBL175788) and PubChem (135494270).[1]

Identifier	Value
InChIKey	GYIHPWFWFRELQC-UHFFFAOYSA-N
ChEMBL ID	ChEMBL175788
PubChem CID	135494270

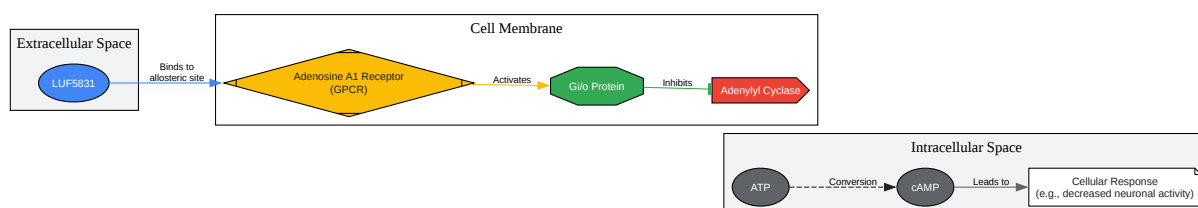
## Mechanism of Action

**LUF5831** functions as an allosteric agonist of the adenosine A1 receptor.[1] Unlike endogenous agonists like adenosine, which bind to the primary (orthosteric) binding site, **LUF5831** binds to a distinct, allosteric site on the receptor. This binding event modulates the receptor's function, leading to its activation. A key study highlighted the allosteric modulation, thermodynamics, and binding characteristics of **LUF5831** to both wild-type and mutant (T277A) adenosine A1 receptors.[1] This suggests that the threonine residue at position 277 may be crucial for its allosteric binding or the conformational changes required for receptor activation.

The compound is part of a series of ligands that exhibit a notable agonistic-antagonistic profile at the adenosine A1 receptor, indicating a complex interaction with the receptor that can be finely tuned.[1]

## Signaling Pathway

The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation, it typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. It can also activate other signaling cascades, such as those involving phospholipase C and ion channels. The allosteric agonism of **LUF5831** is expected to trigger these downstream signaling events.



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for **LUF5831** at the adenosine A1 receptor.

## Experimental Protocols

Detailed experimental protocols for the characterization of **LUF5831** would typically involve radioligand binding assays and functional assays.

### Radioligand Binding Assays

Objective: To determine the binding affinity ( $K_i$ ) of **LUF5831** for the adenosine A1 receptor and to characterize its allosteric interaction with orthosteric ligands.

Methodology:

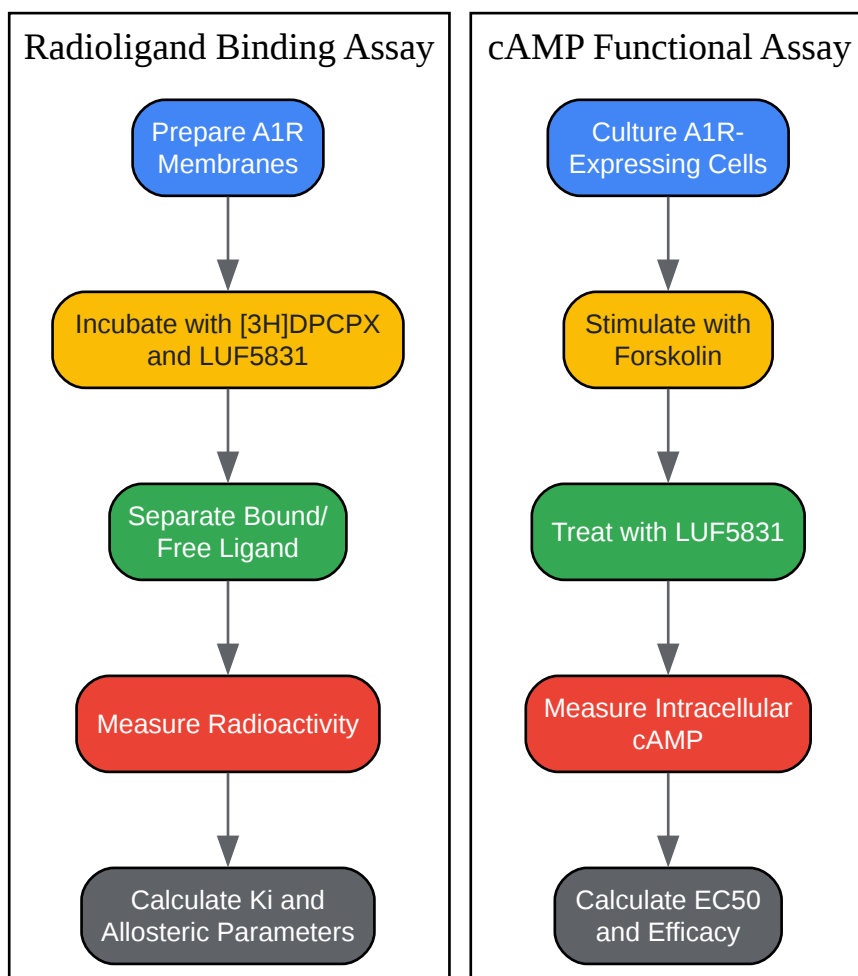
- **Membrane Preparation:** Membranes are prepared from cells or tissues expressing the adenosine A1 receptor (e.g., CHO-K1 cells stably expressing the human adenosine A1 receptor).
- **Binding Reaction:** Membranes are incubated with a fixed concentration of a radiolabeled orthosteric antagonist (e.g., [3H]DPCPX) in the absence and presence of increasing concentrations of **LUF5831**.
- **Saturation Binding:** To determine the effect of **LUF5831** on the affinity ( $K_d$ ) and binding capacity ( $B_{max}$ ) of the orthosteric ligand, saturation binding experiments are performed with increasing concentrations of the radioligand in the presence of a fixed concentration of **LUF5831**.
- **Data Analysis:** The concentration of **LUF5831** that inhibits 50% of the specific binding of the radioligand ( $IC_{50}$ ) is determined. The  $K_i$  value is then calculated using the Cheng-Prusoff equation. Allosteric effects are determined by analyzing the changes in the  $K_d$  and  $B_{max}$  of the orthosteric ligand.

### Functional Assays (cAMP Accumulation Assay)

Objective: To determine the functional potency ( $EC_{50}$ ) and efficacy of **LUF5831** as an agonist at the adenosine A1 receptor.

Methodology:

- Cell Culture: Cells expressing the adenosine A1 receptor are cultured to an appropriate density.
- Assay: Cells are pre-incubated with an adenylyl cyclase stimulator (e.g., forskolin) to induce cAMP production.
- Compound Treatment: Cells are then treated with increasing concentrations of **LUF5831**.
- cAMP Measurement: The intracellular cAMP levels are measured using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).
- Data Analysis: The concentration of **LUF5831** that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation (EC<sub>50</sub>) is determined by non-linear regression analysis of the concentration-response curve.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for characterizing **LUF5831**.

## Conclusion

**LUF5831** represents a significant tool for studying the pharmacology of the adenosine A1 receptor. Its allosteric agonist properties offer a differentiated mechanism of action that could be exploited for therapeutic benefit, potentially offering advantages in terms of safety and efficacy over traditional orthosteric agonists. Further research is warranted to fully elucidate its in vivo pharmacological effects and therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. LUF5831 (PD046556, GYIHPWFWFRELQC-UHFFFAOYSA-N) [probes-drugs.org]
- To cite this document: BenchChem. [what is LUF5831 compound]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15569573#what-is-luf5831-compound>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)